molecular formula C10H22O2 B3334262 Acetaldehyde di-isobutylacetal CAS No. 5669-09-0

Acetaldehyde di-isobutylacetal

Cat. No.: B3334262
CAS No.: 5669-09-0
M. Wt: 174.28 g/mol
InChI Key: KIELJSVPUISYCI-UHFFFAOYSA-N
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Description

Acetaldehyde di-isobutylacetal, also known as 1,1’-[ethylidenebis(oxy)]bis[2-methylpropane], is an organic compound with the molecular formula C10H22O2. It is a type of acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde di-isobutylacetal can be synthesized through the reaction of acetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The general reaction is as follows:

CH3CHO+2C4H9OHCH3CH(OCH2CH2CH3)2+H2O\text{CH}_3\text{CHO} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{CH(OCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{H}_2\text{O} CH3​CHO+2C4​H9​OH→CH3​CH(OCH2​CH2​CH3​)2​+H2​O

In this reaction, acetaldehyde (CH3CHO) reacts with isobutyl alcohol (C4H9OH) to form this compound and water. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often used to maintain optimal reaction conditions and improve yield. The process involves careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde di-isobutylacetal undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to acetaldehyde and isobutyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Various nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products

    Hydrolysis: Acetaldehyde and isobutyl alcohol.

    Oxidation: Acetaldehyde can be further oxidized to acetic acid.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

Acetaldehyde di-isobutylacetal has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis, allowing for selective reactions to occur without interference from the aldehyde group.

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industrial Chemistry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which acetaldehyde di-isobutylacetal exerts its effects depends on the specific reaction or application. In general, the acetal group provides stability to the molecule, preventing unwanted reactions at the aldehyde site. This stability is crucial in protecting groups used in organic synthesis, where selective reactions are desired.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde dimethyl acetal: Similar structure but with methyl groups instead of isobutyl groups.

    Acetaldehyde diethyl acetal: Contains ethyl groups instead of isobutyl groups.

    Acetaldehyde dipropyl acetal: Contains propyl groups instead of isobutyl groups.

Uniqueness

Acetaldehyde di-isobutylacetal is unique due to its specific alkyl groups, which provide different steric and electronic properties compared to other acetals. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific applications where other acetals might not be as effective.

Properties

IUPAC Name

2-methyl-1-[1-(2-methylpropoxy)ethoxy]propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-8(2)6-11-10(5)12-7-9(3)4/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELJSVPUISYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205247
Record name Acetaldehyde di-isobutylacetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-09-0
Record name 1,1′-[Ethylidenebis(oxy)]bis[2-methylpropane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5669-09-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde di-isobutylacetal
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Record name Acetaldehyde di-isobutylacetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylidenebis(oxy)]bis[2-methylpropane]
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Record name ACETALDEHYDE DI-ISOBUTYLACETAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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